molecular formula C9H12N4O B2534740 N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide CAS No. 2109569-86-8

N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide

Cat. No. B2534740
M. Wt: 192.222
InChI Key: HUHSOOXINBXFKY-UHFFFAOYSA-N
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Description

“N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide” and its derivatives can be established by NMR and MS analysis .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide”, have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines . Some of these compounds have shown promising cytotoxic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide” can be determined by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .

Safety And Hazards

The safety of 1,2,4-triazole derivatives has been evaluated on normal cell lines. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide” and its derivatives could involve further investigation and optimization to design and develop more selective and potent anticancer molecules .

properties

IUPAC Name

N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-2-7(14)12-9(4-3-5-9)8-10-6-11-13-8/h2,6H,1,3-5H2,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHSOOXINBXFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide

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